![molecular formula C20H22ClN3O2 B5563769 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5563769.png)

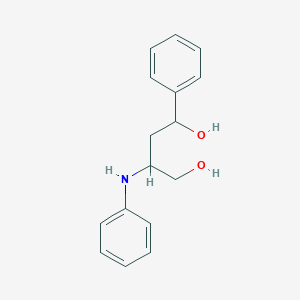

N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide” is a chemical compound with the molecular formula C18H26ClN3O2 . It is a complex organic compound that contains several functional groups, including an amide, a piperazine ring, and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of “N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide” is characterized by several functional groups. The compound contains a benzamide group attached to a chlorophenyl group and a piperazine ring, which is further substituted with a propionyl group .Applications De Recherche Scientifique

Anti-acetylcholinesterase Activity

Research on a series of piperidine derivatives, which share structural similarities with N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide, has shown promising anti-acetylcholinesterase (anti-AChE) activity. These derivatives have demonstrated significant inhibition of acetylcholinesterase, which is crucial for the development of antidementia agents. The study identified a compound with a substantial affinity for AChE over BuChE, showing significant potential in enhancing acetylcholine content in the brain and potentially serving as a treatment for dementia-related conditions (Sugimoto et al., 1990).

Dopamine D3 Receptor Affinity

Another study focused on the structural modification of benzamide derivatives, such as PB12, to explore their affinity towards dopamine D3 receptors. Modifications in the aromatic ring linked to the N-1 piperazine ring resulted in compounds with moderate to high D3 receptor affinity. This research is significant in the development of drugs targeting the dopamine D3 receptor, which could be beneficial for treating psychiatric disorders such as schizophrenia and Parkinson's disease (Leopoldo et al., 2002).

Mitosis Inhibition in Plant Cells

A study on N-(1,1-dimethylpropynyl) benzamide derivatives revealed potent mitosis inhibition in plant cells. This research indicates potential agricultural applications, such as the development of herbicides targeting specific pathways in weed species, thereby controlling their growth without affecting non-target plant species (Merlin et al., 1987).

Antifungal Activity

Research into 3-piperazine-bis(benzoxaborole) compounds and their activity against filamentous fungi suggests significant antifungal properties. These findings could lead to the development of new antifungal agents, particularly for resistant strains causing plant and human diseases. The study highlights the importance of heterocyclic benzoxaborole systems in antifungal action (Wieczorek et al., 2014).

Propriétés

IUPAC Name |

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2/c1-2-19(25)24-12-10-23(11-13-24)18-9-8-16(14-17(18)21)22-20(26)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWDAAFZKDJORG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5563703.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5563710.png)

![N-{[5-(4-methoxyphenyl)isoxazol-3-yl]methyl}-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5563721.png)

![N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5563723.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5563739.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5563745.png)

![1-(3,4-dimethylbenzyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5563749.png)

![N'-(4-methoxy-3-nitrobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5563751.png)

![(1S*,5R*)-3-[(3-isobutyl-5-isoxazolyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563754.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5563761.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5563768.png)

![1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2-piperazinone](/img/structure/B5563778.png)